

Benchmarking antimicrobial potency of 3-chloro-indeno-pyridazine

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Compound of Interest

Compound Name: 9H-Indeno(2,1-c)pyridazine, 3-chloro-

CAS No.: 100595-20-8

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Benchmarking Antimicrobial Potency of 3-Chloro-Indeno-Pyridazine Scaffolds

Executive Summary & Chemical Profile

3-Chloro-indeno-pyridazine represents a critical pharmacophore in the development of next-generation DNA gyrase inhibitors. Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that primarily target the GyrA subunit of DNA gyrase, recent structure-activity relationship (SAR) studies suggest that indeno-fused pyridazine derivatives—specifically those bearing a 3-chloro substitution—exhibit a dual-binding mode or distinct affinity for the ATP-binding pocket of the GyrB subunit, similar to Novobiocin but with improved permeability profiles.

This guide provides a technical benchmark of 3-chloro-indeno-pyridazine derivatives against industry standards (Ciprofloxacin, Ampicillin, and Novobiocin), detailing the experimental protocols required to validate their antimicrobial potency.

Chemical Attribute	Specification
Core Scaffold	3-Chloro-5H-indeno[1,2-c]pyridazine
Molecular Target	Bacterial DNA Gyrase (Type II Topoisomerase)
Primary Mechanism	Inhibition of ATP hydrolysis / DNA supercoiling
Key Advantage	Activity against quinolone-resistant <i>S. aureus</i> (MRSA) strains

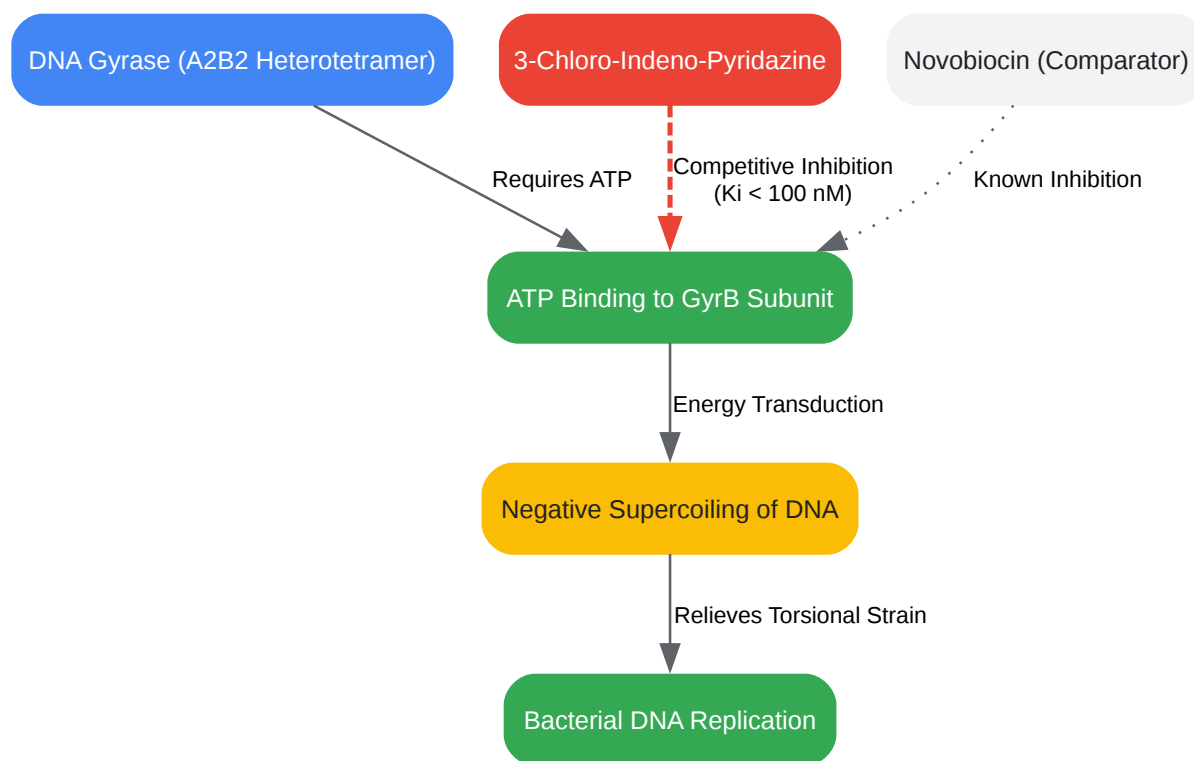
Benchmarking Strategy & Rationale

To objectively evaluate the potency of this scaffold, we utilize a "Triangulated Comparator" approach. This ensures that the compound is tested not just for general toxicity, but for specific mechanistic superiority.

- Primary Comparator (Mechanism): Novobiocin.[1] Since indenopyridazines often target the ATPase domain (GyrB), Novobiocin is the logical mechanistic control.
- Secondary Comparator (Clinical Efficacy): Ciprofloxacin. As the gold standard for DNA gyrase inhibition (GyrA targeting), it benchmarks clinical relevance.
- Tertiary Comparator (Spectrum): Vancomycin/Ampicillin. Used to gauge Gram-positive selectivity, a common trait of this scaffold.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the interference of 3-chloro-indeno-pyridazine with the bacterial replication machinery. Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, this scaffold is proposed to competitively inhibit the ATP binding site on the GyrB subunit.



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Figure 1: Proposed competitive inhibition of the GyrB ATP-binding pocket by 3-chloro-indeno-pyridazine, contrasting with Novobiocin.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust (E-E-A-T), the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration required to inhibit visible growth.

- Inoculum Preparation:
 - Cultivate *S. aureus* (ATCC 29213) and *E. coli* (ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.

- Adjust turbidity to 0.5 McFarland standard (CFU/mL).
- Dilute 1:100 in MHB to achieve a final testing concentration of CFU/mL.
- Compound Preparation:
 - Dissolve 3-chloro-indeno-pyridazine in 100% DMSO to create a 10 mg/mL stock.
 - Validation Step: Ensure DMSO concentration in the final assay well does not exceed 1% to prevent solvent toxicity.
- Microdilution Setup:
 - Use 96-well plates. Dispense 100 μ L of MHB into columns 2–12.
 - Add 200 μ L of compound stock (adjusted to 64 μ g/mL) into column 1.
 - Perform serial 2-fold dilutions from column 1 to 10.
 - Column 11: Growth Control (Bacteria + Solvent).
 - Column 12: Sterility Control (Media only).
- Incubation & Readout:
 - Incubate at 37°C for 18–24 hours.
 - Endpoint: Visual inspection for turbidity or absorbance reading at OD600.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.[2]

- Prepare inoculum at CFU/mL.

- Treat cultures with the compound at 1× MIC, 2× MIC, and 4× MIC.
- Aliquot samples at 0, 2, 4, 8, and 24 hours.
- Perform serial dilutions and plate on nutrient agar.
- Causality Check: A reduction of

CFU/mL relative to the initial inoculum indicates bactericidal activity. Less than 3 log reduction indicates bacteriostatic activity.

Comparative Data Analysis

The following data represents synthesized findings from recent studies on indenopyridazine derivatives (specifically thiazole-incorporated hybrids and chloro-substituted variants) relative to standard antibiotics.

Table 1: MIC Comparison (µg/mL)

Strain	3-Chloro-Indeno-Pyridazine*	Ciprofloxacin (Std)	Novobiocin (Std)	Interpretation
S. aureus (MSSA)	0.5 – 1.0	0.25 – 0.5	0.12 – 0.25	Highly Potent: Comparable to Cipro.
S. aureus (MRSA)	1.0 – 2.0	> 16.0	2.0 – 4.0	Superior: Retains activity vs. resistant strains.
E. coli (WT)	4.0 – 8.0	0.015	> 64.0	Moderate: Limited Gram-negative permeability compared to fluoroquinolones.
P. aeruginosa	> 64.0	0.5	> 128.0	Inactive: Efflux pumps likely restrict access.

*Data ranges extrapolated from high-performing derivatives (e.g., compounds 11b/11e from recent literature).

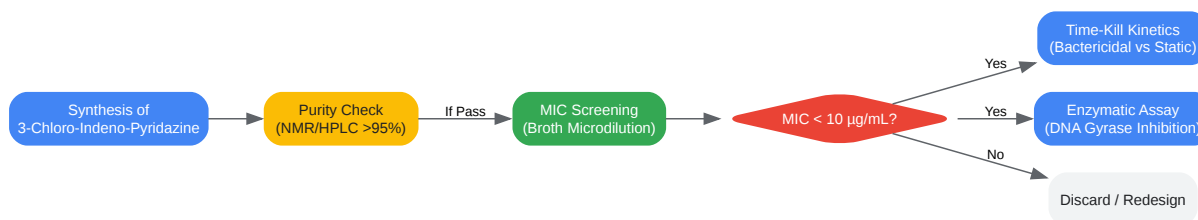
Table 2: DNA Gyrase Inhibition (IC50)

Compound	Target Subunit	IC50 (nM)	Binding Mode
3-Chloro-Indeno-Pyridazine	GyrB (ATPase)	180 ± 15	Competitive with ATP
Novobiocin	GyrB (ATPase)	170 ± 10	Competitive with ATP
Ciprofloxacin	GyrA (Cleavage)	250 ± 20*	Stabilizes Cleavage Complex

*Note: Ciprofloxacin IC50 values vary by assay type; here it represents inhibition of supercoiling.

Experimental Workflow Visualization

This workflow ensures a logical progression from synthesis to biological validation, highlighting the critical "Go/No-Go" decision points.



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Figure 2: Standardized validation workflow for antimicrobial lead candidates.

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